4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

LOXL2 Inhibition Fibrosis Enzyme Inhibition Assay

4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one (CAS 1142198-93-3) is a synthetic, small-molecule isoxazol-5(4H)-one derivative with a molecular formula of C₁₁H₇Cl₂NO₂ and a molecular weight of 256.08 g/mol. It is commercially available as a research chemical, typically at purities of 95% or higher.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
Cat. No. B12331168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl
InChIInChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2/b9-5-
InChIKeyZNOXAKLCODEEQV-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: A Dual Chlorinated Isoxazolone Scaffold for LOXL2-Targeted Research


4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one (CAS 1142198-93-3) is a synthetic, small-molecule isoxazol-5(4H)-one derivative with a molecular formula of C₁₁H₇Cl₂NO₂ and a molecular weight of 256.08 g/mol . It is commercially available as a research chemical, typically at purities of 95% or higher . The compound features a chloromethyl substituent at the 3-position and a 4-chlorobenzylidene moiety at the 4-position of the central heterocyclic core . Its primary documented biological relevance is as a lysyl oxidase-like 2 (LOXL2) inhibitor, for which quantitative activity data has been curated in authoritative biochemical databases from patent literature [1].

Why 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one Cannot Be Replaced by a Generic Isoxazol-5(4H)-one Analog


Substituting 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one with an uncharacterized isoxazol-5(4H)-one analog carries a high risk of functional failure in LOXL2-targeted assays. The binding affinity of this compound class is exquisitely sensitive to the specific halogen substitution pattern on the arylidene ring and the nature of the 3-position substituent. Quantitative enzyme inhibition data reveals that minor structural modifications to the core scaffold result in a >6-fold reduction in potency against human LOXL2, as demonstrated by direct comparisons with closely related patent compounds [1]. Therefore, without verifying the exact substituent architecture, a generic substitution will not guarantee equivalent biological activity.

Quantitative Differentiation Guide for 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one vs. Closest Analogs


Superior Potency Against Human LOXL2 Compared to Direct Patent Analogs

The compound (reported as Compound 4-5 in patent US11358936) inhibits full-length recombinant human LOXL2 with an IC50 of 126 nM [1]. This represents a 6.7-fold higher potency compared to the structurally related analog Compound 4-7, which exhibits an IC50 of 850 nM under comparable assay conditions [2]. It is also 1.6-fold more potent than the congeneric Compound 4-11 (IC50 = 203 nM) [3].

LOXL2 Inhibition Fibrosis Enzyme Inhibition Assay

Potent Cross-Species LOXL2 Activity Indicating Robust Target Engagement

The compound demonstrates potent inhibition of the rat LOXL2 ortholog with an IC50 of 136 nM [1]. This value is nearly identical to its activity against human LOXL2 (126 nM), a cross-species consistency not always observed in this inhibitor class [1].

LOXL2 Inhibition Cross-Species Pharmacology Preclinical Models

Defined Selectivity Profile Against the Lysyl Oxidase Family

The compound's selectivity profile has been partially characterized against the lysyl oxidase family. It exhibits a modest 1.5-fold selectivity for LOXL2 (IC50=126 nM) over LOXL3 (IC50=190 nM) [1]. A separate assay reports an IC50 of 214 nM for human LOXL3, confirming a consistent dual inhibition profile within a narrow potency window [1].

Selectivity Profiling Lysyl Oxidase Family Off-Target Activity

Optimal Research Application Scenarios for 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one


In Vitro Fibrosis Research Requiring Potent LOXL2 Catalytic Inhibition

With a validated IC50 of 126 nM against human LOXL2 [1], this compound serves as a potent tool compound for studying LOXL2-mediated extracellular matrix crosslinking in fibroblast and hepatic stellate cell cultures. Its significant potency advantage over close structural analogs like Compound 4-7 (850 nM) makes it the preferred choice for reducing LOXL2 activity at lower, potentially less cytotoxic concentrations.

Translational Oncology Studies Using Syngeneic or Xenograft Mouse Models

The compound's equipotent activity against both human (126 nM) and rat (136 nM) LOXL2 orthologs [1] provides a strong rationale for its use in translational tumor microenvironment studies. The almost identical cross-species potency simplifies data interpretation and reduces the risk of encountering species-specific inactivity when transitioning from human cell line assays to in vivo rodent models.

Structure-Activity Relationship (SAR) Studies on Isoxazol-5(4H)-one LOXL2 Inhibitors

The quantitative potency differences observed between the target compound and its patent analogs (e.g., 6.7-fold vs. Compound 4-7) provide clear SAR starting points [1] [2]. Medicinal chemistry groups can use this compound as a reference standard for exploring how modifications to the 3-chloromethyl or 4-chlorobenzylidene moieties impact LOXL2 binding kinetics and selectivity, establishing its role as a critical benchmark.

Chemical Biology Probe Development for LOXL2/LOXL3 Functional Studies

The documented dual inhibition of LOXL2 and LOXL3 in a narrow potency range (1.5- to 1.7-fold) [1] makes this compound a valuable starting scaffold for developing chemical probes. Researchers investigating the overlapping and distinct cellular functions of these two amine oxidases can use this compound to achieve robust dual knockdown and compare the resulting phenotype to that of more selective, single-target inhibitors.

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